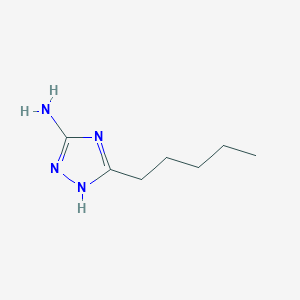

3-Pentyl-1h-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pentyl-1h-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C7H14N4 and its molecular weight is 154.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on similar triazole compounds, such as the 4‐Amino‐3‐(1,2,3,4,5‐pentahydroxypentyl)‐1,2,4‐1H‐triazole‐5(4H)‐thione, focuses on their molecular structures and hydrogen bonding interactions. Such studies are critical for understanding the chemical properties and potential applications of these compounds in various fields (Zhang et al., 2004).

Synthesis and Photophysical Properties

The synthesis of triazole compounds like 3-Pentyl-1h-1,2,4-triazol-5-amine is a key area of research. A study describes a metal- and oxidant-free approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, highlighting their potential applications in organic and medicinal chemistry, as well as optical materials due to their fluorescence and aggregation-induced emission properties (Guo et al., 2021).

Microwave-Assisted Synthesis

Innovations in the synthesis process, such as microwave-assisted methods, are also being explored. For example, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation, demonstrates advancements in the efficient production of triazole derivatives (Tan et al., 2017).

Antimicrobial Agents

The potential antimicrobial applications of triazole compounds are a significant focus. A study on the synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines revealed their effectiveness as antimicrobial agents against various pathogens, including both bacteria and fungi (Beyzaei et al., 2019).

Industrial Applications

The industrial applications of amino-1,2,4-triazoles, closely related to this compound, are diverse. They are used in agriculture for producing plant protection products, in medicine for drugs with hepatoprotective and anti-ischemic properties, and in the production of explosives and gas-generating compositions (Nazarov et al., 2022).

Mechanism of Action

Target of Action

It’s known that derivatives of 1,2,4-triazole have attracted great attention among medicinal chemists due to their wide range of biological activity .

Mode of Action

The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes :

Biochemical Pathways

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of c=o bond .

Pharmacokinetics

It’s known that derivatives of 1,2,4-triazole usually possess good pharmacodynamic and pharmacokinetic profiles .

Result of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Properties

IUPAC Name |

5-pentyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-2-3-4-5-6-9-7(8)11-10-6/h2-5H2,1H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBRHQDZKICLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2922857.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)

![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)

![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)

![1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione](/img/structure/B2922867.png)

![N-cyclopentyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2922876.png)